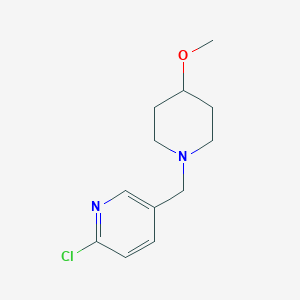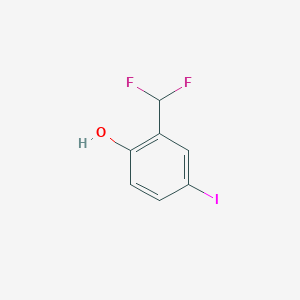
2-(Difluoromethyl)-4-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-4-iodo-phenol is an organic compound that features both difluoromethyl and iodine substituents on a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation of phenol derivatives, which can be achieved using difluoromethylation reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the phenol ring .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-4-iodo-phenol may involve continuous flow processes to ensure high yields and purity. The starting materials are typically derived from commercially available compounds, and the final product is obtained through a series of reactions, including hydrolysis and precipitation .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-iodo-phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). The reaction conditions vary depending on the desired transformation but often involve the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include quinones, deiodinated phenols, and substituted phenols with various functional groups .
Scientific Research Applications
2-(Difluoromethyl)-4-iodo-phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its role as a hydrogen bond donor.
Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-iodo-phenol involves its ability to act as a hydrogen bond donor due to the highly polarized C-H bond of the difluoromethyl group . This property makes it a valuable bioisostere for alcohol, thiol, or amine groups, allowing it to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-4-iodo-phenol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)-4-bromo-phenol: Similar structure but with a bromine atom instead of an iodine atom.
2-(Difluoromethyl)-4-chloro-phenol: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
2-(Difluoromethyl)-4-iodo-phenol is unique due to the presence of both the difluoromethyl group and the iodine atom, which confer distinct chemical properties and reactivity. The difluoromethyl group enhances its hydrogen bond donating ability, while the iodine atom provides a site for further functionalization through substitution reactions .
Properties
Molecular Formula |
C7H5F2IO |
|---|---|
Molecular Weight |
270.01 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-iodophenol |
InChI |
InChI=1S/C7H5F2IO/c8-7(9)5-3-4(10)1-2-6(5)11/h1-3,7,11H |
InChI Key |
FYEHKOLBCJLYHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


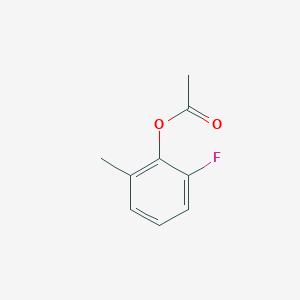
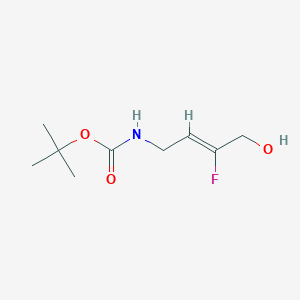
![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde](/img/structure/B12084707.png)
![CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]-](/img/structure/B12084714.png)
![2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine](/img/structure/B12084721.png)
![Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate](/img/structure/B12084729.png)
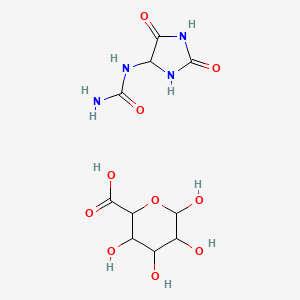
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]-](/img/structure/B12084739.png)
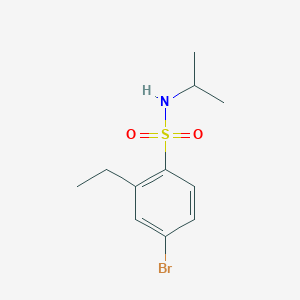

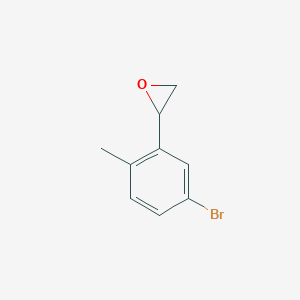
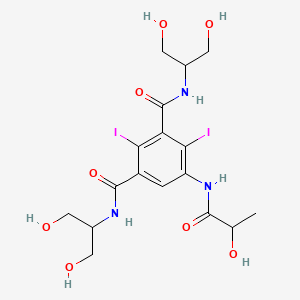
![Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester](/img/structure/B12084774.png)
